molecular formula C23H26N2O3S B11412777 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11412777
M. Wt: 410.5 g/mol
InChI Key: CPNMWOLRPDRBGG-UHFFFAOYSA-N
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Description

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene core. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogenation using Br2 in acetic acid.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves:

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H26N2O3S/c1-4-24-22(27)21-16-7-5-6-8-18(16)29-23(21)25-19(26)11-15-12-28-17-10-13(2)9-14(3)20(15)17/h9-10,12H,4-8,11H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

CPNMWOLRPDRBGG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C

Origin of Product

United States

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